molecular formula C8H16O4 B3330829 6,8-Dihydroxyoctanoic acid CAS No. 74903-53-0

6,8-Dihydroxyoctanoic acid

Cat. No.: B3330829
CAS No.: 74903-53-0
M. Wt: 176.21 g/mol
InChI Key: LJWTVHKBGBUURN-UHFFFAOYSA-N
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Description

6,8-Dihydroxyoctanoic acid: is an organic compound with the molecular formula C8H16O4 It is a branched-chain dicarboxylic acid that features two hydroxyl groups located at the 6th and 8th positions of the octanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6,8-dihydroxyoctanoic acid can be achieved through several synthetic routes. One common method involves the asymmetric catalytic hydrogenation of a ketone precursor. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dihydroxyoctanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carboxylic acid groups can be reduced to primary alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acid chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 6,8-dioxooctanoic acid.

    Reduction: Formation of 6,8-dihydroxyoctanol.

    Substitution: Formation of 6,8-dialkoxyoctanoic acid or 6,8-dialkoxyoctanoates.

Scientific Research Applications

6,8-Dihydroxyoctanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-dihydroxyoctanoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6,8-Dihydroxyoctanoic acid is unique due to the presence of two hydroxyl groups at specific positions on the octanoic acid chain. This structural feature imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

6,8-dihydroxyoctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c9-6-5-7(10)3-1-2-4-8(11)12/h7,9-10H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWTVHKBGBUURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Dihydroxyoctanoic acid
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6,8-Dihydroxyoctanoic acid
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6,8-Dihydroxyoctanoic acid
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6,8-Dihydroxyoctanoic acid

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